5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine
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Overview
Description
5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrazine hydrate or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar in structure but with a bromine atom instead of a cyclopropoxy group.
5-Cyclopropoxy-6-nitropyridin-2-amine: Lacks the N-methyl group, making it less versatile in certain reactions.
Uniqueness
5-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is unique due to the presence of both the cyclopropoxy and N-methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-8-5-4-7(15-6-2-3-6)9(11-8)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
BEXPBBROVROQDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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